molecular formula C14H17NO4 B2402689 1-(2-Hydroxy-5-methylbenzoyl)piperidine-4-carboxylic acid CAS No. 1016765-45-9

1-(2-Hydroxy-5-methylbenzoyl)piperidine-4-carboxylic acid

Cat. No.: B2402689
CAS No.: 1016765-45-9
M. Wt: 263.293
InChI Key: ITLFUSTVHIDZQX-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-methylbenzoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring substituted with a hydroxy-methylbenzoyl group and a carboxylic acid group.

Scientific Research Applications

1-(2-Hydroxy-5-methylbenzoyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials for various industrial applications.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

The synthesis of 1-(2-Hydroxy-5-methylbenzoyl)piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of 2-hydroxy-5-methylbenzoic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature and the reaction time ranging from a few hours to overnight.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(2-Hydroxy-5-methylbenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds to introduce different substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-methylbenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The piperidine ring can interact with hydrophobic pockets in the target proteins, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

1-(2-Hydroxy-5-methylbenzoyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-Hydroxybenzoyl)piperidine-4-carboxylic acid: Lacks the methyl group on the benzoyl ring, which may affect its binding affinity and specificity.

    1-(2-Hydroxy-5-chlorobenzoyl)piperidine-4-carboxylic acid: Contains a chlorine substituent instead of a methyl group, which can alter its chemical reactivity and biological activity.

    1-(2-Hydroxy-5-methylbenzoyl)piperidine-4-sulfonic acid: Has a sulfonic acid group instead of a carboxylic acid group, which can influence its solubility and interaction with target proteins.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(2-hydroxy-5-methylbenzoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-9-2-3-12(16)11(8-9)13(17)15-6-4-10(5-7-15)14(18)19/h2-3,8,10,16H,4-7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLFUSTVHIDZQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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